molecular formula C13H11ClN2O2 B11859094 4-Chloro-5-methyl-2-nitro-N-phenylaniline

4-Chloro-5-methyl-2-nitro-N-phenylaniline

Cat. No.: B11859094
M. Wt: 262.69 g/mol
InChI Key: YNGFUTXVOZXJMP-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-2-nitro-N-phenylaniline is an organic compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.69 g/mol It is a derivative of aniline, characterized by the presence of chloro, methyl, and nitro substituents on the aromatic ring

Preparation Methods

The synthesis of 4-Chloro-5-methyl-2-nitro-N-phenylaniline typically involves nitration and halogenation reactions. One common method is the nitration of 4-chloro-2-methylaniline, followed by the reaction with phenylamine under controlled conditions . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Chloro-5-methyl-2-nitro-N-phenylaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Major products formed from these reactions include amines, substituted anilines, and carboxylic acids.

Scientific Research Applications

4-Chloro-5-methyl-2-nitro-N-phenylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2-nitro-N-phenylaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methyl groups influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

4-Chloro-5-methyl-2-nitro-N-phenylaniline can be compared with similar compounds such as:

    5-Chloro-2-methyl-4-nitroaniline: Similar structure but different substitution pattern.

    2-Chloro-4-methyl-6-nitroaniline: Another isomer with different properties.

    4-Chloro-N-methyl-2-nitroaniline: Similar but with a methyl group on the nitrogen.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

4-chloro-5-methyl-2-nitro-N-phenylaniline

InChI

InChI=1S/C13H11ClN2O2/c1-9-7-12(13(16(17)18)8-11(9)14)15-10-5-3-2-4-6-10/h2-8,15H,1H3

InChI Key

YNGFUTXVOZXJMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC2=CC=CC=C2

Origin of Product

United States

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